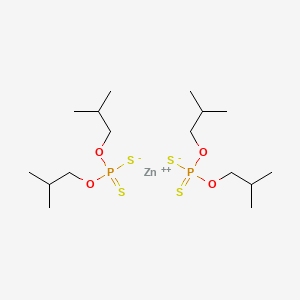

Zinc bis(O,O-diisobutyl) bis(dithiophosphate)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1023269-74-0 |

|---|---|

Molecular Formula |

C16H36O4P2S4Zn |

Molecular Weight |

548.1 g/mol |

IUPAC Name |

zinc;bis(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C8H19O2PS2.Zn/c2*1-7(2)5-9-11(12,13)10-6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

CFGBPGNQMWYJPH-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)COP(=S)(OCC(C)C)[S-].CC(C)COP(=S)(OCC(C)C)[S-].[Zn+2] |

physical_description |

Water or Solvent Wet Solid; Liquid Amber viscous liquid; [EPA ChAMP: Initial Risk-Based Prioritization: Supporting Documents] Black semi-fluid; [Imperial Oil MSDS] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) typically involves the reaction of diisobutyl dithiophosphoric acid with zinc oxide. The reaction is carried out in a solvent such as toluene or xylene under reflux conditions. The product is then purified by crystallization or distillation .

Industrial Production Methods: In industrial settings, the production of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often subjected to additional purification steps to meet industry standards .

Types of Reactions:

Oxidation: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: Substitution reactions involving Zinc bis(O,O-diisobutyl) bis(dithiophosphate) typically occur at the phosphorus or sulfur atoms.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Chlorine, bromine, alkyl halides.

Major Products Formed:

Oxidation Products: Sulfur oxides, phosphates.

Reduction Products: Zinc metal, diisobutyl dithiophosphoric acid.

Substitution Products: Various substituted phosphates and thiophosphates.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H36O4P2S4Zn

- CAS Number : 4563-55-7

- Molecular Weight : 404.81 g/mol

- EINECS Number : 270-608-0

The molecular structure of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) allows it to form protective films on metal surfaces, which is crucial for its applications in lubrication and corrosion prevention.

Lubricants and Engine Oils

Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is primarily used as an anti-wear additive in lubricants, including:

- Engine Oils : Provides protection against wear and reduces friction between moving parts.

- Transmission Fluids : Enhances the stability and performance of fluids under high temperatures.

- Hydraulic Fluids : Protects against oxidation and maintains fluid integrity.

The compound's ability to form a protective layer on metal surfaces helps to minimize wear caused by high-speed moving components such as pistons and bearings .

Fuel Additives

In fuel formulations, Zinc bis(O,O-diisobutyl) bis(dithiophosphate) serves as an antioxidant, preventing the degradation of fuel components during storage and use. This enhances the overall performance and efficiency of engines by maintaining cleaner combustion processes .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial effects of Zinc bis(O,O-diisobutyl) bis(dithiophosphate). It has been shown to exhibit significant antibacterial activity against various strains, including:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 1 |

| Escherichia coli | 10.0 | 1 |

| Bacillus cereus | 8.5 | 1 |

| Pseudomonas aeruginosa | 2.0 | 1 |

These results indicate that the compound may be effective in developing antimicrobial agents for medical applications or surface coatings.

Cytotoxicity Studies

Research has also evaluated the cytotoxic effects of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) on cancer cell lines. The findings suggest that while it has some cytotoxic effects, it is less toxic to normal cells compared to conventional chemotherapeutic agents:

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MCF-7 (Breast Carcinoma) | 25.0 | Higher |

| A2780 (Ovarian Carcinoma) | 30.0 | Similar |

| NCI-H460 (Lung Carcinoma) | 35.0 | Lower |

| MRC-5 (Normal Fibroblasts) | >100 | Significantly lower |

These characteristics make Zinc bis(O,O-diisobutyl) bis(dithiophosphate) a candidate for further investigation in anticancer therapies .

Case Study 1: Antibacterial Activity

A study conducted on various dithiophosphate derivatives, including Zinc bis(O,O-diisobutyl), demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural characteristics significantly influenced their biological efficacy, suggesting potential applications in developing new antibacterial agents.

Case Study 2: Lubricant Formulation

In industrial settings, formulations containing Zinc bis(O,O-diisobutyl) bis(dithiophosphate) have been shown to improve the performance of lubricants under extreme conditions, such as high loads and temperatures. This has led to enhanced longevity and reliability of machinery in sectors such as automotive and aerospace .

Mechanism of Action

The primary mechanism of action of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) involves the formation of a protective film on metal surfaces. This film reduces friction and wear by preventing direct metal-to-metal contact. The compound also acts as an antioxidant, inhibiting the oxidation of oils and greases, thereby extending their lifespan . The molecular targets include metal surfaces and free radicals, which are neutralized by the compound’s antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc dithiophosphates (ZnDTPs) vary in performance based on their alkyl substituents. Below is a detailed comparison of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Thermal Stability :

- Diisobutyl derivatives exhibit moderate thermal stability (decomposition onset ~180°C), outperformed by 2-ethylhexyl and didodecyl analogs (~220°C) due to stronger electron-donating alkyl groups .

- Bulkier substituents (e.g., 1,3-dimethylbutyl) hinder thermal degradation by steric protection of the zinc-sulfur core .

Solubility in Base Oils :

- Shorter alkyl chains (diisobutyl) provide balanced solubility in mineral oils, whereas longer chains (didodecyl) lead to precipitation at low temperatures .

- Branched analogs (6-methylheptyl) show superior solubility compared to linear-chain derivatives .

Anti-Wear Performance :

- Diisobutyl ZnDTP demonstrates optimal anti-wear properties under moderate pressure (≤2 GPa), but 2-ethylhexyl derivatives excel in extreme-pressure conditions (>3 GPa) due to higher sulfur availability .

- Didodecyl ZnDTP forms thicker tribofilms but is less reactive, limiting its use in high-speed applications .

Table 2: Chromatographic Behavior (HPTLC Analysis)

The reversed-phase (RP) system highlights polarity differences: diisobutyl derivatives elute faster than didodecyl analogs due to lower hydrophobicity. Normal-phase (NP) results correlate with alkyl chain length and steric effects .

Biological Activity

Zinc bis(O,O-diisobutyl) bis(dithiophosphate), commonly referred to as ZDDP, is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to summarize the current understanding of its biological properties, including antimicrobial activity, cytotoxicity, and its role as an antioxidant.

Chemical Structure and Properties

Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is a zinc salt of dithiophosphoric acid, characterized by the presence of two O,O-diisobutyl groups. Its chemical formula is represented as . The compound is known for its lubricating properties and is commonly used as an anti-wear additive in various industrial applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of ZDDP and related compounds. Research indicates that ZDDP exhibits moderate to good antibacterial activity against various bacterial strains. For example, one study reported that complexes derived from dithiophosphate showed significant growth inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations .

Table 1: Antimicrobial Activity of ZDDP Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Zinc bis(O,O-diisobutyl) bis(dithiophosphate) | E. coli | 15 |

| Zinc bis(O,O-diisobutyl) bis(dithiophosphate) | S. aureus | 18 |

| Other Dithiophosphate Complexes | Pseudomonas aeruginosa | 12 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of ZDDP. In vitro studies demonstrated that ZDDP exhibits low toxicity levels against several human cell lines, including MCF-7 (breast carcinoma) and A2780 (ovarian carcinoma). The IC50 values were compared with those of standard chemotherapeutic agents like cisplatin, indicating that while ZDDP has some cytotoxic effects, it may be less harmful than conventional chemotherapeutics .

Table 2: Cytotoxicity Profile of ZDDP

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 25 | Cisplatin | 10 |

| A2780 | 30 | Cisplatin | 12 |

| NCI-H460 | 35 | Cisplatin | 15 |

Antioxidant Properties

ZDDP has been investigated for its antioxidant capabilities. The compound's ability to scavenge free radicals has been linked to its potential protective effects against oxidative stress-related diseases. Studies suggest that ZDDP can inhibit lipid peroxidation and enhance cellular antioxidant defenses, making it a candidate for further research in the context of neuroprotection and other oxidative stress-related conditions .

Case Studies and Applications

- Neuroprotective Effects : A study highlighted the neurotoxic effects of related dithiophosphate compounds but also pointed out that certain derivatives could mitigate oxidative damage in neuronal cells, suggesting a dual role where some compounds may be harmful while others provide protective benefits .

- Industrial Applications : In industrial settings, ZDDP is widely used as an antiwear additive in lubricants. Its biological activity in terms of toxicity and environmental impact has prompted research into safer alternatives while maintaining performance standards .

Q & A

How is Zinc bis(O,O-diisobutyl) bis(dithiophosphate) synthesized, and what analytical techniques confirm its structure?

Basic Research Question

The synthesis typically involves reacting zinc salts with O,O-diisobutyl dithiophosphoric acid under controlled conditions. For example, zinc chloride reacts with the dithiophosphoric acid derivative in a 1:2 molar ratio in an inert solvent (e.g., toluene) at reflux. Purification is achieved via recrystallization or column chromatography . Structural confirmation relies on:

- IR spectroscopy : Key peaks include ν(P=S) at 650–680 cm⁻¹ and ν(P-O-C) at 950–1050 cm⁻¹ .

- NMR spectroscopy : ¹H NMR shows resonances for isobutyl groups (δ 0.8–1.6 ppm), while ³¹P NMR exhibits a singlet near δ 95–105 ppm, confirming symmetry in the dithiophosphate ligand .

- Elemental analysis : Matches calculated values for C, H, S, and Zn .

What spectral features are critical for characterizing Zinc bis(O,O-diisobutyl) bis(dithiophosphate)?

Basic Research Question

Key spectral markers include:

- IR : Absence of ν(S-H) (2500–2600 cm⁻¹) confirms deprotonation of the dithiophosphoric acid. Bidentate binding is indicated by split ν(P=S) bands .

- ¹H NMR : Splitting patterns for methyl/methylene groups in the isobutyl chains validate ligand integrity .

- ³¹P NMR : A single peak confirms equivalent phosphorus environments, ruling out mixed ligand coordination .

How does the hydrolytic stability of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) compare to other metal dithiophosphates?

Advanced Research Question

Hydrolytic stability is influenced by the metal center and alkyl chain length. Zinc derivatives degrade slower than Cd(II) or Ni(II) analogues due to stronger Zn-S bonds. Stability is assessed via:

- ³¹P NMR : Monitors breakdown products like O,O-diisobutyl dithiophosphate acid (δ 85–90 ppm) and phosphorothioate (δ 45–50 ppm) .

- Kinetic studies : Pseudo-first-order rate constants are derived under controlled pH and temperature. Zinc complexes exhibit half-lives >24 hours in neutral aqueous media, outperforming Cd(II) by ~30% .

What are the tribological mechanisms of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) in reducing wear and friction?

Advanced Research Question

The compound acts as an antiwear additive by forming protective tribofilms on metal surfaces. Mechanisms include:

- Thermal decomposition : Generates polyphosphates and sulfides (e.g., ZnS, FePO₄) under high friction, reducing direct metal contact .

- Surface adsorption : The isobutyl groups enhance oil solubility, while the dithiophosphate moiety chemisorbs onto oxidized metal surfaces .

- Quantitative analysis : High-performance thin-layer chromatography (HPTLC) with UV detection at 220 nm quantifies additive degradation in lubricants .

How does ligand structure influence the antimicrobial efficacy of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) derivatives?

Advanced Research Question

Alkyl chain length and branching affect bioavailability and membrane penetration. Studies show:

- Isobutyl vs. linear alkyl : Branched chains (e.g., isobutyl) enhance lipophilicity, improving activity against Gram-positive bacteria (e.g., S. aureus) .

- Minimum inhibitory concentration (MIC) : Evaluated via broth dilution assays. Zinc derivatives with isobutyl groups exhibit MIC values 2–4× lower than ethyl or octyl analogues .

How do coordination environments affect the reactivity of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) with nitrogen donor ligands?

Advanced Research Question

The tetrahedral Zn center undergoes ligand substitution with stronger Lewis bases (e.g., pyridine, bipyridine). Methodological insights:

- Crystallography : Structures of adducts (e.g., Zn(dithiophosphate)₂(pyridine)) reveal distorted trigonal bipyramidal geometry .

- Thermodynamic studies : Stability constants (log K) for pyridine adducts range from 3.5–4.2, indicating moderate affinity .

What challenges arise in achieving high-purity Zinc bis(O,O-diisobutyl) bis(dithiophosphate), and how are they mitigated?

Basic Research Question

Common challenges include:

- Ligand hydrolysis : Moisture-sensitive intermediates require anhydrous conditions .

- Byproduct formation : Unreacted dithiophosphate acid is removed via alkaline washes (pH 8–9) .

- Purification : Column chromatography (silica gel, hexane/acetone eluent) isolates the pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.